Cas no 1200131-31-2 (1,1-Dimethylethyl 3-(3-bromophenyl)-3-hydroxy-1-piperidinecarboxylate)

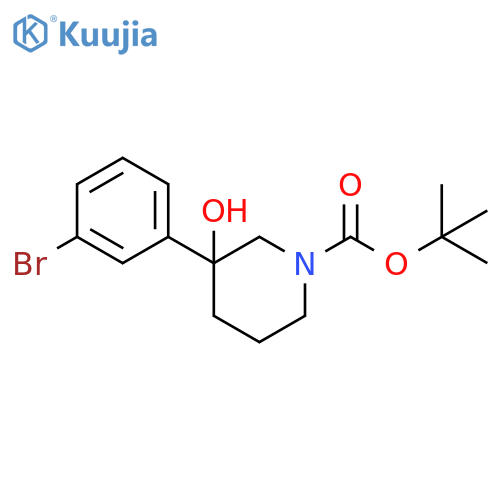

1200131-31-2 structure

商品名:1,1-Dimethylethyl 3-(3-bromophenyl)-3-hydroxy-1-piperidinecarboxylate

1,1-Dimethylethyl 3-(3-bromophenyl)-3-hydroxy-1-piperidinecarboxylate 化学的及び物理的性質

名前と識別子

-

- 1,1-Dimethylethyl 3-(3-bromophenyl)-3-hydroxy-1-piperidinecarboxylate

- CGBHPZHXVCGWDR-UHFFFAOYSA-N

- EN300-7428245

- 1200131-31-2

- tert-butyl 3-(3-bromophenyl)-3-hydroxypiperidine-1-carboxylate

- 3-(3-Bromophenyl)-3-hydroxypiperidine-1-carboxylic acid tert-butyl ester

- SCHEMBL1430393

-

- インチ: 1S/C16H22BrNO3/c1-15(2,3)21-14(19)18-9-5-8-16(20,11-18)12-6-4-7-13(17)10-12/h4,6-7,10,20H,5,8-9,11H2,1-3H3

- InChIKey: CGBHPZHXVCGWDR-UHFFFAOYSA-N

- ほほえんだ: N1(C(OC(C)(C)C)=O)CCCC(C2=CC=CC(Br)=C2)(O)C1

計算された属性

- せいみつぶんしりょう: 355.07831g/mol

- どういたいしつりょう: 355.07831g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 21

- 回転可能化学結合数: 3

- 複雑さ: 382

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3

- トポロジー分子極性表面積: 49.8Ų

じっけんとくせい

- 密度みつど: 1.367±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)

- ふってん: 446.5±45.0 °C(Predicted)

- 酸性度係数(pKa): 13.84±0.20(Predicted)

1,1-Dimethylethyl 3-(3-bromophenyl)-3-hydroxy-1-piperidinecarboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-7428245-0.1g |

tert-butyl 3-(3-bromophenyl)-3-hydroxypiperidine-1-carboxylate |

1200131-31-2 | 95% | 0.1g |

$241.0 | 2024-05-24 | |

| Enamine | EN300-7428245-5.0g |

tert-butyl 3-(3-bromophenyl)-3-hydroxypiperidine-1-carboxylate |

1200131-31-2 | 95% | 5.0g |

$2028.0 | 2024-05-24 | |

| Enamine | EN300-7428245-10.0g |

tert-butyl 3-(3-bromophenyl)-3-hydroxypiperidine-1-carboxylate |

1200131-31-2 | 95% | 10.0g |

$3007.0 | 2024-05-24 | |

| Enamine | EN300-7428245-0.5g |

tert-butyl 3-(3-bromophenyl)-3-hydroxypiperidine-1-carboxylate |

1200131-31-2 | 95% | 0.5g |

$546.0 | 2024-05-24 | |

| Enamine | EN300-7428245-0.05g |

tert-butyl 3-(3-bromophenyl)-3-hydroxypiperidine-1-carboxylate |

1200131-31-2 | 95% | 0.05g |

$162.0 | 2024-05-24 | |

| Enamine | EN300-7428245-0.25g |

tert-butyl 3-(3-bromophenyl)-3-hydroxypiperidine-1-carboxylate |

1200131-31-2 | 95% | 0.25g |

$347.0 | 2024-05-24 | |

| Enamine | EN300-7428245-1.0g |

tert-butyl 3-(3-bromophenyl)-3-hydroxypiperidine-1-carboxylate |

1200131-31-2 | 95% | 1.0g |

$699.0 | 2024-05-24 | |

| Enamine | EN300-7428245-2.5g |

tert-butyl 3-(3-bromophenyl)-3-hydroxypiperidine-1-carboxylate |

1200131-31-2 | 95% | 2.5g |

$1370.0 | 2024-05-24 |

1,1-Dimethylethyl 3-(3-bromophenyl)-3-hydroxy-1-piperidinecarboxylate 関連文献

-

Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171

-

Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092

-

Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989

-

4. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498

-

Ingolf Kahle,Oliver Tröber,Hannes Richter,Stefan Spange New J. Chem., 2013,37, 1479-1485

1200131-31-2 (1,1-Dimethylethyl 3-(3-bromophenyl)-3-hydroxy-1-piperidinecarboxylate) 関連製品

- 1131587-85-3(Methyl 2-(aminomethyl)-5-bromobenzoate)

- 1261488-03-2(2-Chloro-4,6-difluorotoluene)

- 27939-60-2(3-Cyclohexene-1-carboxaldehyde,dimethyl-)

- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)

- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)

- 1361490-29-0(4,3',4',5'-Tetrachloro-2,3,5,6-tetrafluorobiphenyl)

- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)

- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)

- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)

- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)

推奨される供給者

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量